4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid
Description
4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine dione core linked to a butanoic acid moiety via a methylene group. Its molecular formula is C₁₀H₁₀N₂O₄S, with a molecular weight of 254.27 g/mol and a CAS registry number of 702664-43-5 . The compound has been cataloged for research purposes, though commercial availability is currently discontinued . Its structure positions it within a broader class of thienopyrimidine derivatives, which are explored for diverse biological activities, including enzyme inhibition and metabolic modulation.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-7(14)2-1-4-12-9(15)8-6(3-5-17-8)11-10(12)16/h3,5H,1-2,4H2,(H,11,16)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIQTWKLNMZWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Synthesis
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation between 3-aminothiophene-2-carboxylates and urea or its derivatives. For example:
- Reaction : 3-Amino-4-methylthiophene-2-carboxylate + urea → Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
- Conditions : Reflux in acetic acid (120°C, 6–8 hr).
- Yield : 68–72% (analogous systems).
Key Mechanistic Steps:
- Nucleophilic attack by urea’s amino group on the thiophene carboxylate.
- Cyclization with elimination of water and methanol.
N-Alkylation for Butanoic Acid Side Chain Introduction
Direct Alkylation of Thieno[3,2-d]pyrimidin-3(4H)-one
The butanoic acid moiety is introduced via N-alkylation at position 3 of the pyrimidine ring:
Method A :
- Reagents : Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione + 4-bromobutanoic acid.
- Base : K₂CO₃ or Cs₂CO₃.
- Solvent : DMF, 80°C, 12 hr.
- Yield : 45–50% (estimated from analogous N-alkylations).
Method B (Protection/Deprotection Strategy) :
Alternative Routes via Functionalized Intermediates
Suzuki Coupling for Side Chain Installation
A patent-pending approach employs palladium-catalyzed coupling:
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Direct Alkylation | Fewer steps, no metal catalysts | Competing O-alkylation | 45–50% |
| Protection/Deprotection | Higher purity | Additional steps increase cost | 55–60% |
| Suzuki Coupling | Tolerates diverse substituents | Requires precious metal catalyst | 35–40% |
| Michael Addition | Atom-economical | Poor regiocontrol | 25–30% |
Critical Process Parameters
Solvent Effects
Characterization and Quality Control
Spectroscopic Validation
Industrial-Scale Considerations
Cost Drivers
Emerging Methodologies
Photocatalytic C–H Functionalization
Preliminary data show visible-light-mediated alkylation using 4-iodobutanoic acid and Ir(ppy)₃ catalyst:
Biocatalytic Approaches
Immobilized lipases (e.g., CAL-B) enable ester hydrolysis under mild conditions:
- Benefit : Avoids strong acids/bases during deprotection.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically yielding the corresponding reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides, amines, or other nucleophiles/electrophiles, often under mild acidic or basic conditions.
Major Products
The major products depend on the specific reaction type. For example, oxidation typically produces more oxidized forms of the compound, while reduction yields less oxidized (or more reduced) forms. Substitution reactions result in various substituted derivatives, each with unique properties.
Scientific Research Applications
4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid has diverse applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. These interactions often involve binding to active sites of enzymes or receptors, leading to modulation of their activity. The pathways involved are usually complex, involving multiple steps and intermediates.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
The thienopyrimidine dione scaffold exists in isomeric forms depending on the fusion position of the thiophene and pyrimidine rings. Key comparisons include:
Key Observations :
- Core Isomerism: The target compound’s thieno[3,2-d]pyrimidine core differs from the [2,3-d] isomer seen in firsocostat and other analogs.
- Substituent Diversity: Firsocostat incorporates bulky groups (e.g., oxazol-2-yl, methoxyphenyl) that enhance target specificity for acetyl-CoA carboxylase (ACC), a key enzyme in lipogenesis . In contrast, the target compound’s simpler butanoic acid chain may prioritize solubility or metabolic stability .
Functional Group Modifications
Acidic Side Chains
- Acetic Acid () : Shorter chain length reduces steric hindrance but may limit binding affinity in certain targets.
- Methylpropanoic Acid (Firsocostat): Branched chains enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
Aromatic and Heterocyclic Additions
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s carboxylic acid group enhances aqueous solubility compared to methylated analogs.
- Firsocostat’s high molecular weight and lipophilicity may necessitate prodrug formulations for oral bioavailability .
Biological Activity
4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a butanoic acid side chain. Its molecular formula is C₁₁H₁₁N₃O₄S, and it has a molecular weight of approximately 273.29 g/mol. The presence of the dioxo group enhances its reactivity and potential interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure exhibit significant antitumor properties. A study by Zhang et al. (2020) demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial in cancer metabolism. For instance, it targets dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis. Inhibition of DHFR disrupts DNA synthesis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
In addition to its antitumor effects, this compound exhibits antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis .
The biological activity of this compound is mediated through several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Enzyme Inhibition: Competitive inhibition of key metabolic enzymes.
- Cell Cycle Arrest: Inducing G1 or G2 phase arrest in cancer cells.
Case Studies
- Anticancer Study: In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups (Zhang et al., 2020).
- Antimicrobial Efficacy: A clinical evaluation showcased the compound's ability to reduce bacterial load in infected wounds when applied topically, demonstrating its potential for therapeutic use in wound management .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
